![molecular formula C7H14ClN B2609601 Methyl-spiro[2.3]hex-5-yl-amine hydrochloride CAS No. 1965309-14-1](/img/structure/B2609601.png)
Methyl-spiro[2.3]hex-5-yl-amine hydrochloride
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Overview
Description
Methyl-spiro[2.3]hex-5-yl-amine hydrochloride is a chemical compound with the CAS Number: 1965309-14-1 . It has a molecular weight of 147.65 and a linear formula of C7H14ClN . The compound is a white solid .
Molecular Structure Analysis
The IUPAC name for this compound is N-methylspiro[2.3]hexan-5-amine hydrochloride . The InChI code for this compound is 1S/C7H13N.ClH/c1-8-6-4-7(5-6)2-3-7;/h6,8H,2-5H2,1H3;1H .Physical And Chemical Properties Analysis
Methyl-spiro[2.3]hex-5-yl-amine hydrochloride is a white solid . It has a molecular weight of 147.65 and a linear formula of C7H14ClN .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Novel Spiro Amino Acids
Methyl-spiro[2.3]hex-5-yl-amine hydrochloride is used in the synthesis of new spiro[2.3]hexane amino acids, which are rigid analogs of γ-aminobutyric acid. These compounds show promise as modulators of GABAergic cascades in the human central nervous system (Yashin et al., 2017).
1,3-Dipolar Cycloaddition Reactions
The compound plays a role in 1,3-dipolar cycloaddition reactions, leading to the synthesis of novel spiro [indolin– oxadiazol] derivatives, which are synthesized under various conditions including classical and microwave irradiation (Souzangarzadeh, 2016).
Competitive Atom Shifts in Carbene Reactions
It is used to study the competitive 1,2-C atom shifts in strained carbene spiro[3.3]hept-1-ylidene, which is a key intermediate in organic synthesis (Rosenberg et al., 2016).
Biological Applications
Anticancer Activity
A study has demonstrated the synthesis and biological evaluation of certain spiro-hydrochloride analogues as potential anticancer agents. These compounds exhibited significant cytotoxicity and potential as anticancer drug candidates (Chitti et al., 2021).
Antimycobacterial Activity
In another research, spiro-piperidin-4-ones synthesized through 1,3-dipolar cycloaddition showed significant in vitro and in vivo activity against Mycobacterium tuberculosis, highlighting their potential in treating tuberculosis (Kumar et al., 2008).
Safety And Hazards
properties
IUPAC Name |
N-methylspiro[2.3]hexan-5-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-8-6-4-7(5-6)2-3-7;/h6,8H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDSYUUMIVZXNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC2(C1)CC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl-spiro[2.3]hex-5-yl-amine hydrochloride |
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